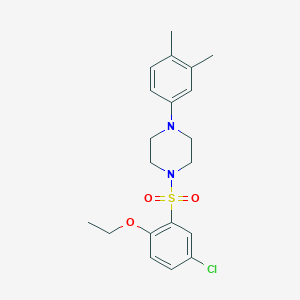

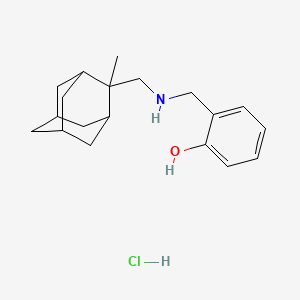

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

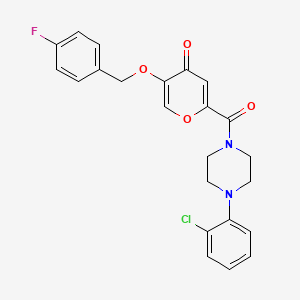

The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds. The adamantane structure is incorporated into many pharmaceutical drugs due to its stability .

Molecular Structure Analysis

The adamantane core of the molecule is a three-dimensional, cage-like structure composed of three cyclohexane rings . Attached to this core are various functional groups, including methyl groups and a phenol group. The exact three-dimensional structure would depend on the specific locations of these groups on the adamantane core .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Adamantane and its derivatives are typically crystalline solids at room temperature, and they have high melting points due to the stability of the adamantane structure .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Evaluation

A related compound, thioadatanserin, was synthesized for potential use in depression and anxiety disorders. It showed dual potency as a partial agonist against 5-HTR1A and an antagonist against 5-HTR2A, making it a candidate for depression and anxiety treatment. Its single X-ray crystal structure was determined, contributing to the understanding of its potential mechanism of action (Evans et al., 2020).

2. Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their potential as anticancer drugs. These complexes were shown to have cytotoxic effects against various human tumor cell lines, suggesting their utility in cancer treatment (Basu Baul et al., 2009).

3. Anticonvulsant Activity

The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a structurally related adamantane derivative, was synthesized and evaluated for its anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs (Nesterkina et al., 2022).

4. Antifungal Abilities

Compounds such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol have been synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi. This could pave the way for new antifungal agents in agriculture and medicine (Zhang et al., 2016).

5. Corrosion Inhibition

Isomers of bipyrazolic type, including compounds structurally related to 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride, have been investigated for their potential as corrosion inhibitors in steel. This research is significant for industrial applications, particularly in preventing corrosion in harsh chemical environments (Tebbji et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2-methyl-2-adamantyl)methylamino]methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.ClH/c1-19(12-20-11-15-4-2-3-5-18(15)21)16-7-13-6-14(9-16)10-17(19)8-13;/h2-5,13-14,16-17,20-21H,6-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAYQZWLGBSMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CNCC4=CC=CC=C4O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2808964.png)

![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)

![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)

![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)